molecular formula C18H18O4 B12433905 2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

2-Phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Cat. No.: B12433905
M. Wt: 298.3 g/mol
InChI Key: LDEGDBUJVGNJEU-UHFFFAOYSA-N
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Description

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamic esters. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties . The compound is characterized by its phenethyl group attached to a cinnamic acid derivative, which includes a hydroxy and methoxy substitution on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to yield the desired ester in good yields.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The biological activity of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is primarily attributed to its ability to interact with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling molecules involved in cell survival and apoptosis .

Comparison with Similar Compounds

Uniqueness: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate stands out due to its specific substitution pattern on the aromatic ring, which may confer unique biological activities and chemical reactivity. Its combination of hydroxy and methoxy groups can enhance its antioxidant properties compared to other cinnamic acid derivatives .

Properties

IUPAC Name

2-phenylethyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEGDBUJVGNJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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